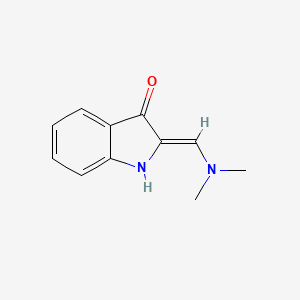

2-((Dimethylamino)methylene)indolin-3-one

Description

Significance of Indolinone Scaffolds in Modern Organic and Medicinal Chemistry

The indole (B1671886) nucleus is a prominent feature in a vast number of natural products and synthetic molecules with significant biological activities. nih.gov The partially saturated derivatives, indolinones, have garnered substantial attention as "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity and specificity.

Indolin-3-one and Indolin-2-one as Privileged Heterocyclic Architectures

Indolinone scaffolds, which include the isomeric indolin-2-one (oxindole) and indolin-3-one (isatin-derived) cores, are recognized as privileged structures in medicinal chemistry. beilstein-journals.orgjournalijar.com This status is attributed to their structural rigidity, which orients appended functional groups in a well-defined three-dimensional space, facilitating optimal interactions with enzyme active sites and receptors. nih.govnih.gov

The indolin-2-one scaffold is famously the core of several approved kinase inhibitor drugs, such as Sunitinib, which targets vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases involved in tumor angiogenesis and proliferation. beilstein-journals.org Similarly, derivatives of indolin-3-one are explored for a range of biological activities, including anticancer and antiviral properties. The inherent reactivity of the carbonyl group and adjacent active methylene (B1212753) or methine protons in both isomers provides a versatile platform for chemical modification.

Strategic Importance of Exocyclic C-2 and C-3 Functionalization in Indolinone Derivatives

The strategic functionalization of the C-2 and C-3 positions of the indolinone core is a cornerstone of drug design and discovery programs centered on this scaffold. The introduction of substituents at these positions allows for the modulation of the electronic and steric properties of the molecule, which in turn influences its biological activity and pharmacokinetic profile.

For indolin-2-ones, the C-3 position is particularly important. The condensation of various aldehydes and other electrophiles at this position has yielded a multitude of derivatives with potent biological activities. chemicalbook.comnih.gov In the case of indolin-3-ones, the C-2 position, being an active methylene group, is a prime site for functionalization. The introduction of exocyclic double bonds and other substituents at C-2 can significantly alter the molecule's shape and reactivity. researchgate.net This C-2 functionalization is a key strategy for creating diverse libraries of compounds for high-throughput screening and the development of new therapeutic agents. oc-praktikum.de

Contextualizing 2-((Dimethylamino)methylene)indolin-3-one within Indolinone Structural Diversity

Within the vast landscape of indolinone derivatives, this compound represents a specific and interesting structural motif. Its classification and nomenclature are derived from the principles of organic chemistry, highlighting its key functional groups.

Structural Classification and Nomenclature of this compound

Structural Classification: this compound is classified as an enaminone derivative of an indolin-3-one. An enaminone is a functional group characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond (ene-amine-one). In this specific molecule, the indolin-3-one core provides the carbonyl group, and the exocyclic C=C bond at the C-2 position bears a dimethylamino group.

Nomenclature: The IUPAC name, this compound, systematically describes the molecule's structure:

indolin-3-one: This is the parent heterocyclic system, indicating a five-membered nitrogen-containing ring fused to a benzene (B151609) ring, with a ketone at position 3.

methylene: This refers to a CH2 group that has been modified to form a double bond with the parent ring.

(dimethylamino): This specifies that the methylene group is substituted with a dimethylamino (-N(CH3)2) group.

2-(...): This locant indicates that the entire (dimethylamino)methylene substituent is attached to the C-2 position of the indolin-3-one ring.

This compound can be synthesized through the reaction of indolin-3-one with an activated form of dimethylformamide, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov DMF-DMA is a common reagent used to introduce a dimethylaminomethylene group onto active methylene compounds. researchgate.net The resulting enaminone is a versatile synthetic intermediate, as the enamine moiety can be displaced by various nucleophiles, allowing for further functionalization of the indolinone scaffold at the C-2 position.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)-1H-indol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3/b10-7- |

InChI Key |

JBUIWRKRAAXHNB-YFHOEESVSA-N |

Isomeric SMILES |

CN(C)/C=C\1/C(=O)C2=CC=CC=C2N1 |

Canonical SMILES |

CN(C)C=C1C(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino Methylene Indolin 3 One and Analogous Indolinone Frameworks

Classical and Established Synthetic Routes to Indolin-3-one and Indolin-2-one Cores

The formation of the indolinone scaffold, the foundational structure for the target compound, can be achieved through a variety of synthetic routes. These methods often rely on the cyclization of appropriately substituted aromatic precursors.

Cyclization Reactions for Indolinone Scaffold Formation

The creation of the bicyclic indolinone system is frequently accomplished through intramolecular cyclization reactions, which can be promoted by various catalytic systems, including base-catalyzed and metal-catalyzed approaches.

A classical approach to the indolinone core involves the N-acetylation of a suitable aniline (B41778) derivative followed by a base-catalyzed intramolecular cyclization. For instance, the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives has been achieved through the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. rsc.org This type of reaction highlights the utility of a base in promoting the ring-closing step to form the indoline (B122111) scaffold. While not a direct synthesis of the indolin-3-one, it demonstrates the principle of base-catalyzed cyclization in forming the core five-membered ring fused to a benzene (B151609) ring.

Further illustrating this principle, base-catalyzed nucleophilic addition reactions of indoles with various electrophiles are well-established, showcasing the reactivity of the indole (B1671886) nucleus under basic conditions to form functionalized indole derivatives. nih.gov

In recent years, gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including indolinone derivatives. Gold catalysts, particularly gold(I) complexes, have been shown to catalyze the intermolecular oxidation of indoles to afford indolin-3-one and indolin-2-one (oxindole) derivatives. nih.govrsc.orgscilit.com

One notable strategy involves the gold(I)-catalyzed stereoselective dearomatization of indoles with diazoesters. This reaction selectively functionalizes the C3-position of the indole ring. For indoles bearing N-electron donating substituents, this initial dearomatization is followed by a metal-free aerobic oxidation upon adsorption onto silica (B1680970) gel, leading to the formation of 3-substituted indolin-2-ones with a newly generated quaternary stereocenter. nih.gov This tandem reaction sequence provides an efficient route to highly functionalized oxindoles from readily available starting materials.

Furthermore, gold(I)-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with N-allenamides or propargylic esters have been developed for the synthesis of new classes of indolin-3-one derivatives, demonstrating the versatility of gold catalysis in constructing this scaffold. unimi.it

Copper-catalyzed reactions have also proven to be highly effective in the synthesis of indolinone cores. Copper-catalyzed oxidative intramolecular cyclization of N-aryl enamines or related structures provides a direct route to the indolin-3-one scaffold. These reactions often utilize an oxidizing agent to facilitate the cyclization and formation of the desired product.

For example, a simple and practical procedure for the selective preparation of 3H-indol-3-one derivatives involves the copper-catalyzed aerobic oxygenation of 2-(2-amidoaryl)-1H-indoles in the presence of an acid. The choice of solvent plays a crucial role in the reaction outcome, with DMF favoring the formation of 3H-indol-3-ones. This method highlights the use of molecular oxygen from the air as a green oxidant.

Isatin (B1672199) as a Precursor for C-3 Substituted Indolinone Derivatives

Isatin (1H-indole-2,3-dione) is a versatile and widely used precursor for the synthesis of a variety of C-3 substituted indolinone derivatives. nih.gov The electrophilic character of the C-3 carbonyl group in isatin allows for a wide range of nucleophilic addition reactions, leading to diverse molecular architectures.

The reaction of isatin with indoles, for instance, can lead to the formation of 3,3-di(indolyl)indolin-2-ones. This reaction is typically acid-catalyzed, where the C-3 carbonyl of isatin is activated towards nucleophilic attack by the indole. nih.gov Mechanistically, the reaction proceeds through the formation of a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate, which can then react with a second equivalent of indole to yield the final product. nih.gov

Furthermore, isatin can be selectively reduced to afford indolin-3-one, providing a direct entry point to the parent scaffold for further functionalization. google.com The selective reduction of the C-2 carbonyl group while retaining the C-3 carbonyl is a key transformation that underscores the utility of isatin in the synthesis of indolin-3-one derivatives.

Targeted Synthesis of 2-((Dimethylamino)methylene)indolin-3-one and its Direct Precursors

The synthesis of the target compound, this compound, involves the introduction of a dimethylaminomethylene group at the C-2 position of the indolin-3-one core. This transformation can be achieved by reacting the active methylene (B1212753) group at the C-2 position of indolin-3-one with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane). researchgate.net

The reaction of a ketone with an active methylene group, such as indolin-3-one, with DMF-DMA is a well-established method for the formation of enaminones. In this reaction, the active methylene protons of indolin-3-one are sufficiently acidic to react with DMF-DMA, leading to the formation of the desired this compound. This reaction is typically carried out under thermal conditions, often with the removal of methanol (B129727) to drive the equilibrium towards the product.

Below is a table summarizing the key transformations and reagents discussed:

| Transformation | Starting Material | Key Reagents/Catalysts | Product | Reference(s) |

| Indolin-2-one Synthesis | Indole, Diazoester | Au(I) catalyst, Silica gel (aerobic oxidation) | 3-Substituted Indolin-2-one | nih.gov |

| Indolin-3-one Synthesis | 4H-furo[3,2-b]indole | Au(I) catalyst, N-allenamide/Propargylic ester | Indolin-3-one derivative | unimi.it |

| 3,3-di(indolyl)indolin-2-one Synthesis | Isatin, Indole | Acid catalyst | 3,3-di(indolyl)indolin-2-one | nih.gov |

| Indolin-3-one Synthesis | Isatin | Reducing agent | Indolin-3-one | google.com |

| Enaminone Formation | Indolin-3-one | Dimethylformamide dimethyl acetal (DMF-DMA) | This compound | Inferred from researchgate.netmdpi.com |

| Indoline Synthesis | N-(2-nitrobenzyl)-2-aminocinnamic acid derivative | Base | 2-(2-nitrophenyl)indoline-3-acetic acid derivative | rsc.org |

| 3H-Indol-3-one Synthesis | 2-(2-amidoaryl)-1H-indole | Cu catalyst, Acid, Air (O2) | 3H-Indol-3-one derivative |

Utilization of N,N-Dimethylformamide Acetals in Indolinone Synthesis

A primary and straightforward method for the synthesis of this compound involves the reaction of indolin-3-one (oxindole) with an N,N-dimethylformamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.govresearchgate.net This reagent serves as a source of a dimethylaminomethylene group, which readily reacts with active methylene compounds. nih.gov

The reaction proceeds by heating the oxindole (B195798) substrate with DMF-DMA, often without the need for an additional solvent or catalyst. The mechanism involves the nucleophilic attack of the enolate of the oxindole, formed at the C3 position, on the electrophilic carbon of the DMF-DMA. This is followed by the elimination of two equivalents of methanol to yield the stable enaminone product. This method is highly efficient and modular, allowing for the preparation of a variety of substituted derivatives by starting with appropriately substituted oxindoles. nih.gov The general applicability of DMF-DMA in the synthesis of heterocyclic compounds is well-documented, where it serves as a versatile building block. researchgate.net

The synthesis can be represented by the following general scheme: Scheme 1: Synthesis of this compound using DMF-DMA.

(Image depicting the reaction of Oxindole with DMF-DMA to yield this compound and Methanol)

Several derivatives can be prepared using this methodology, showcasing its versatility. nih.gov

Table 1: Synthesis of 3-Aminomethylene-indolin-2-ones via Amide Acetals

| Starting Oxindole | Amide Acetal | Product | Yield (%) | Reference |

| Oxindole | DMF-DMA | This compound | High | nih.gov |

| 5-Chlorooxindole | DMF-DMA | 5-Chloro-2-((dimethylamino)methylene)indolin-3-one | >90 | nih.gov |

| Oxindole | N,N-Dimethylacetamide dimethyl acetal | 2-(1-(Dimethylamino)ethylidene)indolin-3-one | High | nih.gov |

Application of Vilsmeier-Haack Reaction in Indolinone Functionalization

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.com This electrophilic species is key to the functionalization process.

In the context of indolinone chemistry, the Vilsmeier-Haack reaction can be applied to functionalize the oxindole skeleton. While the reaction with indoles typically occurs at the electron-rich C3 position to yield 3-formylindoles, the application to oxindoles targets the active methylene at the C3 position. youtube.com The Vilsmeier reagent reacts with the enol or enolate form of oxindole, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup would typically yield a 3-formyl-2-oxoindole. However, if the reaction is controlled and the iminium intermediate is isolated or reacted in situ, it can lead to compounds like this compound. The Vilsmeier reagent itself, [ClCH=N(CH₃)₂]⁺Cl⁻, provides the necessary dimethylaminomethylene electrophile for the transformation. This approach is particularly useful for synthesizing precursors for more complex heterocyclic systems. numberanalytics.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. chemistrysteps.com

Electrophilic Substitution: The active methylene at C3 of the oxindole attacks the Vilsmeier reagent, followed by elimination and rearrangement to form the final enaminone product.

Advanced and Contemporary Synthetic Approaches for Methylene-Substituted Indolinones

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecular architectures. For methylene-substituted indolinones, these include cascade reactions, one-pot transformations, and sophisticated metal-catalyzed processes that offer significant advantages over traditional methods.

Cascade and One-Pot Transformations for Indolinone Assembly

Cascade and one-pot reactions are powerful strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates and thus increasing efficiency and reducing waste. acs.orguco.edu Several such methodologies have been developed for the synthesis of functionalized indolinone frameworks.

One notable approach involves the cascade reaction of isatins with other reactants to build the C3-exocyclic double bond. For instance, a novel cascade reaction between isatins and nitro-substituted enamines, catalyzed by sulfamic acid, has been developed to produce functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. rsc.org This process involves the formation of three new bonds and the cleavage of two C–N bonds in a single step. rsc.org Similarly, radical cascade cyclizations of 2-alkynylaniline derivatives have been employed to construct C3-sulfone methylene-substituted indolines, which are closely related structures. nih.govresearchgate.net These reactions can build three new chemical bonds simultaneously under metal- and base-free conditions. nih.gov One-pot protocols have also been established for the synthesis of other complex indoline derivatives, demonstrating the broad utility of this synthetic strategy. nih.govresearchgate.net

Table 2: Examples of Cascade/One-Pot Syntheses for Indolinone and Indoline Frameworks

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

| Cascade Reaction | Isatins, Nitro-substituted enamines | Functionalized 3-ylideneoxindoles | Sulfamic acid catalyzed; formation of 3 bonds and cleavage of 2 bonds in one step. | rsc.org |

| Radical Cascade Cyclization | 2-Alkynylaniline derivatives, Sulfonyl chlorides | C3-Sulfone methylene-substituted indolines | Metal- and base-free; simultaneous formation of three new bonds. | nih.gov |

| Cascade Reaction | ortho-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes | Methyleneisoindolin-1-ones | Base-promoted; metal-free; up to six elemental steps in one pot. | acs.org |

Aza-oxyallyl cations are versatile three-carbon synthons that have gained significant attention for their utility in [3+m] cycloaddition reactions to construct nitrogen-containing heterocycles. researchgate.net These reactive intermediates are typically generated in situ from precursors like α-halohydroxamates or N-acyl-α-chloroamides. nih.govnih.gov

One of the prominent applications of this chemistry is the regioselective dearomative aza-(3+2) cycloaddition reaction of substituted indoles with α-halohydroxamates. nih.gov This transformation provides rapid access to highly functionalized pyrroloindoline scaffolds, which are core structures in numerous bioactive compounds. nih.gov While this method primarily focuses on the dearomatization of indoles to form fused ring systems, the underlying principle of using aza-oxyallyl cations as synthons for N-heterocycles is a powerful tool. The cycloaddition onto imines to yield imidazolidin-4-ones has also been demonstrated, showcasing the versatility of these intermediates in reacting with different π-systems. nih.gov The application of this methodology to construct the indolin-3-one framework itself or to functionalize it represents an advanced synthetic strategy, leveraging the unique reactivity of aza-oxyallyl cations. researchgate.net

Site-selective functionalization of the indole nucleus is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govresearchgate.net Advanced strategies have emerged that allow for precise control over the position of functionalization by carefully tuning reaction conditions, such as the choice of catalyst or directing group. researchgate.net

Catalyst-controlled strategies are particularly powerful. For example, in the functionalization of 3-carboxamide indoles, the use of a Rh(I)/Ag(I) co-catalyst system can induce a 1,2-acyl translocation followed by C-H functionalization at the C4 position. nih.govresearchgate.net In contrast, switching the catalyst to an Ir(III)/Ag(I) system completely subverts this migration, leading to exclusive functionalization at the C2 position. nih.govresearchgate.net This remarkable level of catalyst-controlled selectivity allows for divergent synthesis of different isomers from the same starting material.

Another key strategy involves the use of removable directing groups. Installing specific groups at the N1 or C3 position of the indole can direct metal catalysts or other reagents to functionalize specific C-H bonds on the carbocyclic ring (C4 to C7), which are typically less reactive. nih.govresearchgate.net These advanced methods provide a high degree of control for creating specifically substituted indolinone precursors, which can then be elaborated into more complex target molecules.

Metal-Catalyzed Coupling and Dimerization Reactions for C2-Substituted Indolinones

Metal-catalyzed reactions, particularly those involving palladium and copper, are cornerstones of modern organic synthesis for forming C-C and C-heteroatom bonds. researchgate.netmdpi.com These methods have been effectively applied to the synthesis of C2-substituted indolinones, which are challenging to prepare via traditional enolate chemistry.

An efficient protocol for the synthesis of 2,2-disubstituted indolin-3-ones has been developed using a copper-catalyzed oxidative dimerization and cross-addition reaction. rsc.orgresearchgate.net This method involves the in situ oxidative dearomatization of 2-arylindoles to form a reactive indol-3-one (B1248957) intermediate. This intermediate can then undergo self-dimerization or be trapped by another indole molecule in a cross-addition reaction. rsc.org This process generates a variety of C2-tetrasubstituted indolin-3-ones in good to high yields under mild conditions, providing access to a quaternary center at the C2 position. researchgate.net

Table 3: Copper-Catalyzed Synthesis of C2-Tetrasubstituted Indolin-3-ones

| Substrate 1 (2-Arylindole) | Substrate 2 (Indole) | Catalyst System | Product Type | Yield Range (%) | Reference |

| 2-Phenylindole | 2-Phenylindole (Self-dimerization) | CuBr, DDQ, O₂ | 2,2-Di(phenylindolyl)indolin-3-one | 78 | rsc.orgresearchgate.net |

| 2-Phenylindole | Indole (Cross-addition) | CuBr, DDQ, O₂ | 2-(Indolyl)-2-phenylindolin-3-one | 72 | rsc.orgresearchgate.net |

| 2-(p-Tolyl)indole | 2-(p-Tolyl)indole (Self-dimerization) | CuBr, DDQ, O₂ | 2,2-Di(p-tolylindolyl)indolin-3-one | 82 | rsc.orgresearchgate.net |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are also extensively used to functionalize the indole scaffold, which can then be converted to the desired indolinone derivatives. mdpi.com These reactions provide powerful and versatile routes for introducing a wide range of substituents onto the indolinone framework. researchgate.net

Wittig Reactions for Exocyclic Methylene Bond Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). libretexts.orgwikipedia.org This reaction is particularly valuable for creating an exocyclic methylene group on a cyclic ketone, as the position of the resulting double bond is precisely controlled, which can be an advantage over elimination reactions that may produce mixtures of isomers. libretexts.orgmnstate.edu The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The synthesis of the required phosphonium ylide is typically a two-step process starting from an alkyl halide and triphenylphosphine. masterorganicchemistry.com An SN2 reaction first forms a phosphonium salt, which is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide. libretexts.orgmasterorganicchemistry.com

In the context of indolinone chemistry, the Wittig reaction can be applied to an isatin (indole-2,3-dione) or a protected indolin-3-one precursor. The carbonyl group at the C2 position of isatin can react with a suitable Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to install an exocyclic methylene bond, forming a 2-methyleneindolin-3-one derivative. wikipedia.org While direct examples for the synthesis of this compound via a traditional Wittig approach are not prevalent in the reviewed literature, the principle can be extended. A modified ylide bearing a dimethylamino group would be required.

The Wittig reaction and its variations have been instrumental in the synthesis of various indole-based structures. For instance, the Wittig-Madelung indole synthesis utilizes an intramolecular Wittig-type reaction to form the indole ring itself from ortho-substituted anilines. researchgate.net This highlights the versatility of phosphorus ylides in constructing complex heterocyclic systems. researchgate.net

Table 1: Key Features of the Wittig Reaction for Alkene Synthesis

| Feature | Description | Reference |

| Reactants | Aldehyde or Ketone; Phosphonium Ylide (Wittig Reagent) | wikipedia.org |

| Product | Alkene, Triphenylphosphine oxide | masterorganicchemistry.com |

| Key Advantage | Regiospecific formation of the C=C double bond | libretexts.org |

| Intermediate | Betaine and/or Oxaphosphetane | libretexts.org |

| Ylide Generation | Typically from an alkyl halide and triphenylphosphine, followed by deprotonation with a strong base | masterorganicchemistry.com |

Aldol (B89426) Condensation Strategies for Alkenyl Indolinones

Aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) in the presence of a base or acid catalyst. sigmaaldrich.com The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. libretexts.org This initial addition step forms a β-hydroxy carbonyl compound (the aldol adduct). masterorganicchemistry.com Subsequent dehydration (elimination of a water molecule), often promoted by heat, yields a conjugated α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com

For the synthesis of alkenyl indolinones, indolin-3-one (or its N-substituted derivatives) can serve as the ketone component. The α-protons at the C2 position of the indolin-3-one ring are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with an aldehyde or ketone in a crossed aldol reaction. wikipedia.org

A particularly relevant variant is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize (as it lacks α-hydrogens). libretexts.org To synthesize this compound, a variation of this strategy can be envisioned. The condensation of an N-protected indolin-3-one with an N,N-dimethylformamide (DMF) derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), can provide the desired enaminone structure. In this case, DMF-DMA serves as the electrophilic partner, providing the "(dimethylamino)methylene" fragment. The reaction between an active methylene compound and DMF-DMA is a well-established method for the synthesis of enaminones. A study on the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone from cyclopentanone (B42830) and DMF-DMA illustrates this principle on a different cyclic ketone. mdpi.com

The general sequence for forming a 2-alkenyl indolinone via aldol condensation is as follows:

Enolate Formation: A base abstracts a proton from the C2 position of the indolin-3-one.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde or ketone.

Protonation: The intermediate alkoxide is protonated to give the β-hydroxy indolinone (aldol adduct).

Dehydration: Elimination of water yields the final 2-alkenyl indolinone.

Table 2: Aldol Condensation for Alkenyl Indolinone Synthesis

| Step | Description | Key Species |

| 1 | Base-catalyzed formation of a nucleophile | Indolin-3-one enolate |

| 2 | Nucleophilic addition to an electrophile | Aldehyde or Ketone |

| 3 | Formation of the initial adduct | β-hydroxy indolinone |

| 4 | Elimination of water to form the final product | α,β-unsaturated indolinone |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. researchgate.net Various MCRs have been developed for the synthesis of indole-containing heterocycles. researchgate.net

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs can be applied to construct the indolinone core and introduce the desired functionality simultaneously. Often, MCRs leading to complex indoles or oxindoles proceed through the in-situ formation of an imine or enamine intermediate, which then undergoes further cyclization or addition reactions.

For example, MCRs have been reported for the synthesis of complex indole-substituted heterocycles using indole derivatives as one of the components. researchgate.net Palladium-catalyzed MCRs are also a powerful tool for assembling complex molecules like imidazolines from simple units such as imines, acid chlorides, and carbon monoxide. mdpi.com This demonstrates the potential for transition-metal catalysis in facilitating complex MCRs.

A plausible MCR approach to a 2-substituted indolin-3-one framework could involve the reaction of an aniline derivative, an aldehyde, and a third component with an active methylene group. The reaction of an indolin-3-one, a secondary amine (like dimethylamine), and an aldehyde in a Mannich-type reaction could also be considered a type of multicomponent condensation, although this typically functionalizes the C3 position of indole, not the C2 of indolin-3-one.

The synthesis of related enaminones, such as 2-((dimethylamino)methylene)cyclopentanone, has been achieved through the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). mdpi.com This reaction, while formally a condensation, can be considered a two-component reaction that efficiently constructs the enaminone moiety central to the target compound. Extending this to a three-component reaction could involve generating the indolin-3-one in situ before its reaction with the amine source.

Chemical Reactivity and Derivatization Strategies of 2 Dimethylamino Methylene Indolin 3 One

Electrophilic and Nucleophilic Reactions of the Exocyclic Methylene (B1212753) Group

The exocyclic C=C double bond in 2-((dimethylamino)methylene)indolin-3-one is polarized due to the electron-donating dimethylamino group and the electron-withdrawing carbonyl group of the indolinone ring. This polarization imparts both nucleophilic character to the β-carbon (the carbon atom of the methylene group) and electrophilic character to the α-carbon (the C2 position of the indolinone ring). This dual reactivity allows for a range of reactions with both electrophiles and nucleophiles.

The nucleophilic nature of the exocyclic methylene group makes it susceptible to attack by various electrophiles. While specific studies on this compound are not extensively documented in this context, analogous reactions with similar enamines suggest that it can participate in reactions such as alkylations, acylations, and additions to electron-deficient alkenes.

Conversely, the electrophilic character at the C2 position allows for nucleophilic attack, often leading to addition or substitution reactions. A significant application of this reactivity is in cycloaddition reactions. For instance, in reactions analogous to those seen with similar activated alkenes, this compound can act as a dipolarophile in [3+2] cycloaddition reactions. These reactions, often catalyzed by metal salts like copper(II), can proceed with high regio- and stereoselectivity to form complex spiro-heterocyclic systems. The reaction of 2H-azirines with related enol systems, for example, leads to pyrroline-annulated products, suggesting a similar potential for this compound to form spiro-pyrrolidinyl-indolin-3-ones. mdpi.com

Furthermore, multicomponent reactions involving isatins (indole-2,3-diones) and other reagents can lead to the formation of spiro[indoline-3,3′-indolizine]s and spiro[dihydropyridine-oxindoles]. nih.govbeilstein-journals.org These reactions highlight the utility of the indolinone core in constructing complex molecular architectures.

Transformations Involving the Dimethylamine Moiety

The dimethylamino group is a key functional handle that can be readily transformed, providing a gateway to a variety of other derivatives.

The dimethylamino group can be displaced by other nucleophiles in a process known as transamination. This reaction is typically acid- or base-catalyzed and involves the addition of a primary or secondary amine to the enamine, followed by the elimination of dimethylamine. This strategy is highly valuable for introducing diverse functionalities. For example, reaction with primary aromatic amines can yield N-arylaminomethylene derivatives.

While direct studies on this compound are limited, research on analogous 3-[(dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones demonstrates the feasibility of such transformations. nih.gov In these cases, reaction with 1,2-phenylenediamine leads to the formation of 3-[((2-aminophenyl)amino)methylidene]furan-2(3H)-thiones. nih.gov This suggests a similar reactivity pattern for this compound, as illustrated in the following table which showcases the types of products that could be expected from analogous transamination reactions.

Table 1: Potential Products from Transamination of this compound

| Reactant Amine | Expected Product Structure |

| Aniline (B41778) | 2-((Phenylamino)methylene)indolin-3-one |

| Benzylamine | 2-((Benzylamino)methylene)indolin-3-one |

| Hydrazine | 2-(Hydrazinylidenemethyl)indolin-3-one |

| Hydroxylamine | 2-((Hydroxyamino)methylene)indolin-3-one |

Chemical Modifications of the Indolinone Ring System

The indolinone scaffold itself can be chemically modified at several positions, allowing for the fine-tuning of the molecule's properties.

The benzene (B151609) ring of the indolinone system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. For instance, Friedel-Crafts acylations or halogenations can introduce new groups onto the aromatic ring, typically at the 5- or 7-positions, depending on the reaction conditions and the nature of the substituent at the N1 position. rsc.org

The nitrogen atom of the indolinone ring (N1) can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. This modification is important for modulating the electronic properties of the indolinone system and can influence the reactivity of the exocyclic methylene group.

The indolinone ring system can undergo various rearrangements and transformations to yield different heterocyclic structures. For example, under certain conditions, derivatives of indolin-3-one can undergo ring expansion or contraction reactions. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of the indolinone core suggests potential for such transformations. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have been shown to produce cyclohepta[b]indoles, indicating that the indole (B1671886) nucleus can participate in ring-forming processes to create larger ring systems. nih.gov

Tandem reactions, such as double [3+2] cycloadditions, have been observed in related systems, leading to complex polycyclic structures. acs.org These examples underscore the potential of the indolinone framework to serve as a building block for more intricate molecular architectures.

Stereochemical Aspects of Derivatization

The derivatization of this compound can lead to the formation of new stereocenters, making the stereochemical outcome of these reactions a critical consideration.

In cycloaddition reactions, the stereochemistry of the product is often controlled by the geometry of the starting materials and the reaction mechanism. For instance, [3+2] cycloadditions can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer. The relative stereochemistry of the newly formed stereocenters in the resulting spiro compounds is a key aspect of these transformations. nih.gov

When new chiral centers are generated, the development of enantioselective methods is a significant goal. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, enantioselective cycloaddition reactions have been developed for related substrates, employing chiral catalysts to induce asymmetry. nih.gov The stereochemical configuration of the final products is crucial as it often dictates their biological activity.

E/Z Isomerism and Diastereoselectivity in Methylene Indolinones

The presence of a trisubstituted double bond in this compound introduces the possibility of E/Z isomerism. This form of stereoisomerism arises from the restricted rotation around the C=C double bond, leading to two different spatial arrangements of the substituents. researchgate.netrsc.org The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond. rsc.orgmasterorganicchemistry.com

Studies on related 3-benzylidene-indolin-2-ones have also shown the existence of both E and Z diastereomers, which can be resolved and studied independently. beilstein-journals.org The configuration of these isomers is often determined using 2D NMR techniques, such as NOESY, which can detect through-space interactions between protons, confirming their relative spatial proximity. researchgate.netnih.gov

The exocyclic methylene group in indolinones serves as a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is central to the diastereoselective synthesis of more complex heterocyclic systems, such as spiroindolines. beilstein-journals.orguv.mxmdpi.com For instance, the 1,3-dipolar cycloaddition of azomethine ylides to 3-methyleneoxindoles has been shown to proceed with high diastereoselectivity, leading to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives. beilstein-journals.org The stereochemical outcome of these reactions is highly dependent on the substitution pattern of the reactants and the reaction conditions. uv.mx

Table 1: Representative Reactions and Diastereoselectivity in Methylene Indolinone Systems

| Reactant 1 | Reactant 2 | Product Type | Diastereoselectivity | Reference |

| 3-Methyleneoxindoles | Dimedone, Isatins, Ammonium Acetate | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | High | beilstein-journals.org |

| 3-Methyleneoxindoles | Dimedone, Isatins, Ammonium Acetate | Dispiro[indoline-3,2'-pyrrole-3',3''-indoline] | High | beilstein-journals.org |

| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones | Isatin (B1672199), Secondary Amino Acid | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | High (Regio- and Diastereoselective) | nih.govresearchgate.net |

| Indolin-2-imines | α-Aryl Vinylsulfonium Salts | Spiro[cyclopropane-1,3′-indolin]-2′-imines | High | rsc.org |

This table presents data for analogous methylene indolinone systems to illustrate the principles of diastereoselectivity, as direct data for this compound was not available.

Time-Dependent Kinetic Isomerization Studies

The interconversion between E and Z isomers of methylene indolinones is a dynamic process that can be studied kinetically. The rate of this isomerization can be influenced by factors such as temperature, solvent, and the nature of the substituents on the indolinone ring and the exocyclic methylene group. nih.govbeilstein-journals.org

Time-dependent kinetic studies on 3-(benzylidene)-2-oxo-indoline derivatives, which are structurally related to this compound, have been performed using 1H NMR spectroscopy in DMSO-d6 at room temperature. beilstein-journals.org These studies revealed that the E/Z isomerization follows first-order kinetics. For some derivatives, the Z isomer was found to be more stable, while for others, the E diastereomer was more stable, indicating that the relative stability of the isomers is highly dependent on the specific substitution pattern. beilstein-journals.org

For example, in one study, the half-life (t1/2) for the E/Z isomerization of a specific 3-benzylidene-2-oxo-indoline derivative (compound 5c) was determined to be 8.3 hours, indicating a relatively stable Z isomer. beilstein-journals.org Conversely, another derivative (compound 7b) showed a Z/E isomerization half-life of 12.53 hours, suggesting greater stability of the E isomer. beilstein-journals.org These findings highlight the subtle electronic and steric effects that govern the kinetics of isomerization in this class of compounds.

In the case of ((arylamino)methylene)indolin-2-ones, the rate of Z to E isomerization can be significantly influenced by the solvent and the presence of additives. nih.gov For instance, the rate of isomerization for the anion of a related hydrazone was found to be approximately 20 times smaller than that of a similar compound, demonstrating the profound effect of substituent changes on the kinetic stability. nih.gov The half-life for the tautomerization of an E-isomer of a related isatin arylhydrazone was found to be less than one second, indicating a very rapid process. nih.gov

Table 2: Kinetic Data for Isomerization of Related Indolinone Derivatives

| Compound Class | Isomerization Process | Solvent | Half-life (t1/2) | Reference |

| 3-(Benzylidene)-2-oxo-indoline derivative (5c) | E → Z | DMSO-d6 | 8.3 hours | beilstein-journals.org |

| 3-(Benzylidene)-2-oxo-indoline derivative (7b) | Z → E | DMSO-d6 | 12.53 hours | beilstein-journals.org |

| Isatin Arylhydrazone Derivative | Ehydrazo → Eazo Tautomerization | Not specified | < 1 second | nih.gov |

This table presents kinetic data for analogous indolinone systems to illustrate the principles of time-dependent isomerization, as direct data for this compound was not available.

Applications of 2 Dimethylamino Methylene Indolin 3 One As a Molecular Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of 2-((Dimethylamino)methylene)indolin-3-one makes it an exceptional precursor for the synthesis of complex heterocyclic structures. Its ability to participate in a variety of chemical transformations allows for the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Annulation and Spiro-Cyclization Reactions

Annulation and spiro-cyclization reactions are powerful strategies for the rapid assembly of complex polycyclic and spirocyclic frameworks. This compound and its derivatives, often referred to as aza-aurones or 2-ylideneindolin-3-ones, are excellent substrates for these transformations. researchgate.net

One notable application is in [3+3] annulation reactions. For instance, the reaction of indoline-2-thiones with isatylidene malononitriles, which can be conceptually related to derivatives of this compound, can be catalyzed by a dinuclear zinc-ProPhenol complex to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high yields and enantioselectivities. mdpi.com This reaction proceeds through a Friedel–Crafts alkylation/cyclization tandem sequence. mdpi.com

Spiro-cyclization is another key application, leading to the formation of spirooxindoles, a class of compounds with significant biological activities. 3-Methyleneindolinones, which share the core reactive motif of this compound, are valuable precursors in various cycloaddition reactions, including [2+1], [2+2], [3+2], [4+2], and [5+2] cycloadditions, for the synthesis of diverse 3,3′-spirocyclic oxindoles. researchgate.net A specific example involves the diastereoselective cyclopropanation of aza-aurones with tosylhydrazones to furnish 2-spirocyclopropyl-indolin-3-ones. researchgate.net Furthermore, organocatalytic aza-Michael/Michael cyclization cascade reactions of substituted 3-(methylene)indolin-2-ones with α,β-unsaturated amide esters have been employed to enantioselectively synthesize spiro-oxindole piperidin-2-one derivatives. buchler-gmbh.com

A summary of representative annulation and spiro-cyclization reactions is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+3] Annulation | Indoline-2-thiones and isatylidene malononitriles | Dinuclear zinc-ProPhenol complex | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives |

| [2+1] Cycloaddition | Aza-aurones and tosylhydrazones | Base, benzyl (B1604629) triethylammonium (B8662869) chloride | 2-Spirocyclopropyl-indolin-3-ones |

| Aza-Michael/Michael Cascade | Substituted 3-(methylene)indolin-2-ones and α,β-unsaturated amide esters | Organocatalyst | Spiro-oxindole piperidin-2-one derivatives |

Fusion with Other Heterocyclic Scaffolds

The reactivity of the enaminone moiety in this compound facilitates its fusion with other heterocyclic systems, leading to the creation of novel, larger, and more complex ring systems. These fused heterocycles often exhibit unique chemical and biological properties.

An example of such a fusion is the synthesis of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives. These compounds are prepared through a Knoevenagel condensation reaction and have been evaluated for their cytotoxic activities. nih.gov This reaction effectively fuses the indolin-2-one core with a benzimidazole (B57391) moiety. nih.gov

Another significant application is the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. These are formed through the condensation reaction of alicyclic aminocarboxamides with isatins, which are precursors to the this compound scaffold. nih.gov This reaction results in the fusion of the indoline (B122111) ring with a quinazoline (B50416) system in a spirocyclic arrangement. nih.gov

The following table summarizes examples of fusion reactions involving the indolin-3-one scaffold.

| Fused Heterocycle | Synthetic Method | Precursors |

| (E)-Benzo[d]imidazol-2-yl)methylene)indolin-2-ones | Knoevenagel condensation | Indolin-2-ones and benzimidazole derivatives |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | Condensation reaction | Alicyclic aminocarboxamides and isatins |

| Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives | [3+3] Annulation | Indoline-2-thiones and isatylidene malononitriles |

Role in Scaffold-Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, scaffold-hopping and bioisosteric replacement are crucial strategies for the discovery of new drugs with improved properties. The indolinone scaffold, including derivatives like this compound, serves as a valuable template in these approaches. nih.gov

The indolinone core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, particularly protein kinases. nih.gov This makes it an excellent starting point for scaffold-hopping, where the core structure is modified or replaced to generate novel compounds with potentially different or improved biological activities. The versatility of the this compound allows for the introduction of various substituents and the construction of diverse libraries of compounds for screening.

Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. The enaminone moiety of this compound can be considered a bioisostere for other hydrogen-bonding groups or linkers in drug molecules. For instance, the development of 3-hydrazonoindolin-2-one scaffolds as CDK2 inhibitors showcases a bioisosteric modification of the core indolinone structure to achieve potent and selective activity. mdpi.com

Contributions to Chemical Probe Development

Chemical probes are small molecules used to study biological systems. The development of potent and selective chemical probes is essential for understanding disease pathways and identifying new drug targets. This compound and its derivatives have significantly contributed to the development of chemical probes, particularly for kinases and tubulin.

Design of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, and the indolin-2-one scaffold is a well-established framework for the design of kinase inhibitors. nih.govnih.gov Many of these inhibitors function by competing with ATP for its binding site on the kinase. nih.gov The 3-substituted indolin-2-one core, which can be accessed from precursors like this compound, has been extensively utilized in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs). researchgate.net

For example, a novel 3-hydrazonoindolin-2-one scaffold was designed and synthesized, leading to a potent CDK2 inhibitor with anti-breast cancer activity. mdpi.com Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more potent and selective compounds. nih.gov The 3H-pyrazolo[4,3-f]quinoline moiety, which can be synthesized through reactions involving aniline (B41778) derivatives, has also been identified as a privileged kinase inhibitor scaffold, demonstrating potent inhibition of kinases like FLT3 and CDK2. purdue.edu

The following table highlights some kinase inhibitor scaffolds derived from the indolin-2-one core.

| Kinase Target | Scaffold Type | Key Structural Features |

| CDK2 | 3-Hydrazonoindolin-2-one | Hydrazono group at the 3-position |

| Multiple Kinases | 3-Substituted indolin-2-one | Various substituents at the 3-position to confer selectivity |

| FLT3, CDK2 | 3H-Pyrazolo[4,3-f]quinoline | Fused pyrazole (B372694) and quinoline (B57606) rings |

Exploration in Tubulin Binding Agent Development

Tubulin is another critical target in cancer therapy, as its polymerization is essential for cell division. nih.govnih.gov The indole (B1671886) nucleus is a key feature of many natural and synthetic tubulin inhibitors. nih.govmdpi.com Derivatives of indolin-2-one have been explored as agents that interfere with tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govmdpi.com

The general structure of many indole-based tubulin inhibitors includes a trimethoxyphenyl moiety, which is believed to interact with the amino acids in the colchicine binding site of tubulin. mdpi.com While this compound itself is a starting material, the resulting 3-substituted indolinone products are investigated for their anti-tubulin activity. The versatility of the indolinone scaffold allows for the synthesis of a wide range of derivatives with varying substituents to optimize their binding affinity and antiproliferative effects. mdpi.com The development of arylthioindoles and aroylindoles as tubulin polymerization inhibitors further underscores the importance of the indole core in this area of research. mdpi.com

Investigations in Neuroprotective Agent Frameworks

The indolin-3-one scaffold, a core component of this compound, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This has led to its exploration in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov These conditions are often characterized by complex pathologies, including protein aggregation, oxidative stress, and neuroinflammation, making multifunctional compounds highly desirable. nih.govnih.gov

Research has focused on synthesizing and evaluating derivatives of the indolinone core to identify potent neuroprotective agents. nih.gov The strategy often involves modifying the substituent at the 3-position of the indolinone ring to optimize activity and reduce toxicity. nih.gov For instance, structure-activity relationship (SAR) studies on 3-substituted indolin-2-ones (a closely related isomer) identified several analogs with high neuroprotective potency, marking them as promising leads for preclinical development. nih.gov

In the context of Alzheimer's disease, the dimethylamino group, a key feature of this compound, has been identified as a crucial pharmacophore. nih.gov Studies on multifunctional ligands designed to tackle Alzheimer's pathology have shown that the dimethylamino moiety is a key component for providing anti-amyloidogenic characteristics, both in the presence and absence of metal ions. nih.gov This functionality is critical in modulating the aggregation of amyloid-β (Aβ) peptides, a central event in the disease's progression. nih.gov Furthermore, indole-based compounds have demonstrated the ability to chelate metal ions like copper, counter reactive oxygen species (ROS) induced by Aβ peptides, and promote the disaggregation of Aβ fibrils in cellular models. nih.gov

In Parkinson's disease (PD) research, which involves the degeneration of dopaminergic neurons, indole derivatives have also been investigated for their therapeutic potential. nih.govmdpi.com Studies using neurotoxin-induced models of PD, such as those employing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have shown that certain indole compounds can protect against neuroinflammation and oxidative stress. nih.govresearchgate.net These compounds have been found to reduce the production of inflammatory factors like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in activated microglial cells, which are key mediators of neurodegeneration in the PD brain. nih.govresearchgate.net

Table 1: Neuroprotective Activities of Selected Indole Derivatives

| Compound/Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| 3-Substituted Indolin-2-ones | Neuronal Cultures | Highly neuroprotective with reduced toxicity compared to parent compounds. | nih.gov |

| Aminoquinoline Derivatives with Dimethylamino Group | Alzheimer's Disease Models (Aβ aggregation) | The dimethylamino group was implicated as a key component for antiamyloidogenic characteristics. | nih.gov |

| Indole Derivative NC009-1 | Parkinson's Disease Models (MPP+/MPTP) | Alleviated cytotoxicity and reduced production of NO, IL-1β, IL-6, and TNF-α. | nih.govresearchgate.net |

| Indole-Phenolic Hybrids | Neuroblastoma Cells (Aβ-induced toxicity) | Exhibited metal-chelating, antioxidant, and Aβ disaggregation properties. | nih.gov |

| Azaindolin-2-one Derivatives | GSK3β and Tau Aggregation | Acted as dual inhibitors, showing potential neuroprotective activity. | mdpi.com |

Utility in Materials Science and Optoelectronics

The unique electronic structure of this compound makes it a valuable building block in materials science, particularly for the development of organic optoelectronic materials. mdpi.com The compound belongs to the family of donor-acceptor chromophores, featuring an electron-donating dimethylamino group connected via a methylene (B1212753) bridge to an electron-accepting indolin-3-one core. This intramolecular charge-transfer (ICT) character is fundamental to its optical and electronic properties.

This molecular design is shared by π-conjugated quinoidal molecules and indophenine dyes, which are emerging as high-performance organic semiconductors. mdpi.com The synthesis of these materials often involves the condensation of an electron-rich unit with an electron-deficient one. The enaminone functionality within this compound makes it a versatile precursor for creating more extended π-conjugated systems. researchgate.net The reactivity of the methylene group allows for further chemical modifications, enabling the synthesis of complex molecular architectures with tailored properties for specific applications. researchgate.netnih.gov

Materials derived from such building blocks are of significant interest for applications in:

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport. The planar nature of the indolinone core can facilitate this process.

Organic Photovoltaics (OPVs): The donor-acceptor structure allows for broad absorption of the solar spectrum and efficient charge separation at interfaces, which are key requirements for solar cell materials. mdpi.com

Organic Thermoelectrics (TE): The development of organic materials that can convert heat into electricity is a growing field, and quinoidal structures are being explored for this purpose. mdpi.com

The synthesis strategies for these functional materials often focus on extending the π-conjugation of the core structure or by capping the molecule with different functional groups to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The straightforward synthesis of the this compound unit, for example through the reaction of indolin-3-one with dimethylformamide dimethyl acetal (B89532) (DMFDMA), makes it an accessible and versatile platform for creating novel functional materials. researchgate.net

Application in Fluorescence Labeling and Imaging Probes

The inherent fluorescence of the indolinone core, combined with the electronic influence of the dimethylamino group, makes this compound and its derivatives promising candidates for fluorescent probes. nih.govnih.gov The donor-acceptor nature of the molecule often results in environment-sensitive fluorescence, a property known as solvatochromism, where the emission color and intensity change with the polarity of the local environment. nih.gov This characteristic is highly advantageous for biological imaging, as it allows the probe to report on its binding to specific biomolecules or its location within different cellular compartments. nih.gov

Environment-sensitive fluorophores typically show low quantum yields in aqueous solutions but become highly fluorescent in nonpolar environments, such as when bound to the hydrophobic pockets of proteins or embedded within cell membranes. nih.gov The 6-N,N-dimethylamino-2,3-naphthalimide fluorophore, for example, exhibits a dramatic red-shift in its fluorescence emission and a significant drop in quantum yield as the solvent polarity increases from nonpolar to aqueous environments. nih.gov This principle is directly applicable to probes derived from this compound.

The development of such probes is particularly relevant for studying neurodegenerative diseases. For example, fluorescent probes based on related indolizinoquinoline scaffolds have been developed to stain and differentiate various forms of amyloid-β plaques in brain tissue, which can help in the diagnosis and study of Alzheimer's disease. nih.gov These probes are designed to specifically interact with the β-sheet structures characteristic of amyloid aggregates. nih.gov The versatility of the indolinone scaffold allows for the synthesis of derivatives that can be used as colorimetric or fluorescent sensors for detecting specific ions or molecules. nih.gov

Table 2: Fluorescence Properties of an Environment-Sensitive Dimethylamino-Containing Probe (6DMN-Gly-OMe)

| Solvent | Emission Max (λem) | Fluorescence Quantum Yield (Φ) |

|---|---|---|

| Toluene | 491 nm | Not Reported |

| Chloroform | Not Reported | 0.225 |

| Water | 592 nm | 0.002 |

Data adapted from a study on a model compound containing the 6-N,N-dimethylamino-2,3-naphthalimide fluorophore, demonstrating the principle of environment-sensitive fluorescence. nih.gov

Spectroscopic Characterization and Theoretical Investigations of 2 Dimethylamino Methylene Indolin 3 One

Spectroscopic Analysis for Structural Elucidation

The precise molecular structure of 2-((Dimethylamino)methylene)indolin-3-one has been established through a combination of spectroscopic methods, each providing unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR have been employed to map out the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals that confirm its structure. In related (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, a notable feature is the upfield shift of the proton at the C-4 position of the oxindole (B195798) ring, which is a consequence of the stereochemistry of the exocyclic double bond. nih.gov For similar 3-substituted indolin-2-ones, the aromatic protons of the indolinone core typically appear in the range of δ 6.8-7.6 ppm. rsc.orgnih.gov The vinyl proton (=CH) is expected to resonate as a singlet, and the dimethylamino group protons would also present as a singlet, with its chemical shift influenced by the electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. In analogous 3-substituted indolin-2-one derivatives, the carbonyl carbon (C=O) of the lactam ring typically resonates in the downfield region, around δ 167-173 ppm. rsc.org The carbons of the aromatic ring show signals in the range of δ 109-143 ppm. rsc.org The exocyclic vinylic carbons and the carbons of the dimethylamino group would also exhibit characteristic chemical shifts that are crucial for the complete assignment of the molecule's structure.

Table 1: Representative ¹H and ¹³C NMR Data for 3-Substituted Indolin-2-one Analogs

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Indolinone Aromatic-H | 6.8 - 7.6 | 109 - 143 | rsc.orgnih.gov |

| Amide N-H | ~10.25 (for some derivatives) | - | rsc.org |

| C=O | - | 167 - 173 | rsc.org |

| Benzylic CH₂ (in N-benzyl derivatives) | 4.9 - 5.3 | 54.0 - 55.6 | nih.gov |

| Indole (B1671886) NH (in related indole carbohydrazides) | 11.36 - 11.55 | - | nih.gov |

Note: The data presented are for analogous compounds and serve to indicate expected chemical shift regions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. For related 3-benzylidene-indolin-2-one derivatives, the IR spectra show strong absorption bands for the unsaturated ketone in the range of 1600–1700 cm⁻¹. nih.gov Specifically, the amide carbonyl (N-C=O) stretching vibration of the five-membered lactam ring is typically observed around 1710 cm⁻¹. nih.gov The C=C stretching of the exocyclic double bond and the aromatic ring, as well as the C-H stretching vibrations, also appear in their characteristic regions. nih.gov For instance, in (E)-3-(4-bromobenzylidene)indolin-2-one, characteristic peaks are observed at 1683.49 cm⁻¹ (C=O) and 1606.97 cm⁻¹ (C=C). rsc.org

Table 2: Characteristic IR Absorption Bands for 3-Substituted Indolin-2-one Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretching | 1680 - 1715 | rsc.orgnih.gov |

| C=C | Stretching | 1600 - 1650 | rsc.orgnih.govpressbooks.pub |

| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |

| N-H | Stretching | ~3170 | rsc.org |

Note: The data is based on analogous compounds and indicates the expected absorption regions.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular formula, C₁₁H₁₂N₂O. The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion of N,N-dimethylethanamine, a related compound, is observed at its corresponding molecular weight. chemeo.com In mass spectrometry of amines, α-cleavage is a predominant fragmentation pathway. pressbooks.pub For ketones, fragmentation often occurs adjacent to the carbonyl group. pressbooks.pub Therefore, the mass spectrum of this compound would be expected to show fragments resulting from the cleavage of the dimethylamino group and fragmentation of the indolinone ring.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound, which is used to confirm the molecular formula. For newly synthesized indole derivatives, elemental analysis is a standard characterization technique to verify the purity and composition of the compound. researchgate.net The calculated elemental composition for C₁₁H₁₂N₂O is C, 70.19%; H, 6.43%; N, 14.88%; O, 8.50%. Experimental values from elemental analysis of a pure sample of this compound would be expected to be in close agreement with these calculated values.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Substituted indoles and indolinones are known to exhibit characteristic absorption bands in the UV-Vis region. The absorption spectra of substituted indoles are influenced by the nature and position of the substituents on the indole ring. nih.gov The electronic spectrum of this compound is expected to show absorptions corresponding to π-π* and n-π* transitions associated with the aromatic system and the carbonyl group. The extended conjugation provided by the exocyclic double bond and the dimethylamino group is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent indolin-3-one. In a study of substituted indoline (B122111) spiropyrans, the spiroform (A) of the unsubstituted spiropyran in ethanol (B145695) has an absorption maximum (λmax) at 295 nm. mdpi.com

Advanced Spectroscopic Techniques for Electronic Structure Analysis

To further probe the electronic structure and excited-state properties of this compound, advanced spectroscopic techniques are employed.

Photoluminescence and fluorescence spectroscopy are used to study the emission of light from a molecule after it has absorbed photons. The fluorescence properties of indole derivatives are highly sensitive to their environment and substitution patterns. For instance, the fluorescence emission of 5-hydroxyindole (B134679) shows a maximum at 325 nm. nih.gov The introduction of the dimethylaminomethylene group at the 2-position of the indolin-3-one core is expected to significantly influence its fluorescence properties. The merocyanine (B1260669) (MC) form of substituted spiropyrans, which are structurally related, can be highly fluorescent. mdpi.com The fluorescence emission of these compounds can be tuned by the solvent polarity, with emission maxima observed at different wavelengths in various solvents. mdpi.com For example, the photoinduced merocyanine form of a particular spiropyran derivative exhibits emission maxima at 636 nm in ethanol, 666 nm in toluene, and 650 nm in acetonitrile. mdpi.com Similarly, the fluorescence spectrum of this compound would provide valuable information on its excited-state dynamics and potential applications in areas such as fluorescent probes and materials science.

Raman Scattering Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and bonding. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the specific vibrational motions of its constituent functional groups.

Key expected vibrational modes would include:

C=O Stretching: A strong band characteristic of the ketone group in the indolin-3-one ring.

C=C Stretching: Vibrations from the enamine double bond and the aromatic ring of the indole core.

C-N Stretching: Bands corresponding to the dimethylamino group and the amide within the indolinone ring.

Aromatic C-H Stretching: Signals originating from the benzene (B151609) ring portion of the indole structure.

CH₃ Rocking and Stretching: Vibrations from the methyl groups of the dimethylamino moiety.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound at an atomic level. These theoretical investigations complement experimental data and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and a variety of other molecular properties with high accuracy.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For the synthesis of substituted indolin-3-ones, DFT can be used to model various synthetic pathways, such as oxidative cyclization, cine-substitution, or condensation reactions. researchgate.netacs.org These calculations help identify transition states, reaction intermediates, and determine activation barriers, thereby explaining observed product distributions and regioselectivity. researchgate.net

For instance, in syntheses involving the indolin-3-one core, DFT studies have provided crucial insights into the formation of key intermediates, such as enolonium species, and have helped to rationalize the feasibility of proposed mechanistic pathways over others. acs.org Studies on related heterocyclic systems demonstrate that DFT can model the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics, guiding the optimization of synthetic protocols. researchgate.net This approach would be invaluable in understanding the specific reaction between an isatin (B1672199) precursor and a dimethylamino-functionalized reagent to form the title compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is more readily excited electronically. nih.gov For this compound, the electron-donating dimethylamino group and the electron-withdrawing ketone would significantly influence the energies and spatial distributions of the HOMO and LUMO. DFT calculations can precisely compute these orbital energies and visualize their distributions. nih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack on the molecule, providing a theoretical foundation for its reactivity in various chemical transformations. nih.gov

Table 1: Representative Frontier Orbital Data for a Related Organic Molecule (Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided for illustrative purposes to demonstrate typical values obtained from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Data sourced from a study on a different Schiff base, illustrating the output of DFT calculations. nih.gov

Molecular Docking and Simulation Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions.

The indolin-2-one and indolin-3-one scaffolds are recognized as important pharmacophores in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. nih.gov Derivatives of this core structure are frequently subjected to molecular docking studies to predict their binding affinity and interaction patterns within the ATP-binding site of various protein kinases. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.netnih.gov

For this compound, docking studies would be employed to assess its potential as an inhibitor of specific enzymes. The model would predict the binding energy, with more negative values indicating a stronger, more favorable interaction. nih.gov The results guide the rational design of more potent and selective analogues.

Table 2: Example Molecular Docking Results for Related Indole Derivatives (Note: The following data is for different indole derivatives and is presented to illustrate typical findings from docking studies.)

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Phenyl(2-phenyl-1H-indol-3-yl)methanone | (Not Specified) | -14.2726 | 580 THR |

| Indole-1,3,4-oxadiazole hybrid | Tubulin | -8.54 | PRO175, VAL177, SER174 |

| Indole-acrylamide derivative | Tubulin | Not Specified | βAsn258, βCys241 |

Data compiled from studies on various indole derivatives to showcase the application of molecular docking. researchgate.netnih.gov

Determination of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors quantify various physicochemical, topological, and electronic properties of a molecule. They are extensively used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for biological activity, toxicity, and pharmacokinetic profiles.

For this compound, a range of molecular descriptors can be calculated using computational software. These descriptors provide a quantitative profile of the molecule's characteristics.

Table 3: Common Molecular Descriptors and Their Significance (Note: The values are for a related compound, N,N-dimethyl-2-(1-methylindol-3-yl)ethanamine, and are provided as representative examples.)

| Descriptor | Example Value | Significance |

|---|---|---|

| Molecular Weight | 202.30 g/mol | The mass of one mole of the substance. |

| XLogP3 | 2.3 | A measure of lipophilicity, influencing membrane permeability and solubility. |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs, available to accept hydrogen bonds. |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, influencing conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 8.2 Ų | The surface area of polar atoms; correlates with drug transport properties like intestinal absorption. |

Descriptor values are for a related indole compound as sourced from PubChem and are for illustrative purposes. nih.gov

Structure-Activity Relationship (SAR) Derivation from Computational Models

Despite a comprehensive search of scientific literature, specific computational studies focusing on the structure-activity relationship (SAR) of this compound could not be located. However, the principles of such an analysis can be described based on computational methodologies applied to closely related indolinone derivatives. Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in modern drug discovery to elucidate the interaction between a ligand and its target protein, thereby guiding the synthesis of more potent and selective analogs. nih.govespublisher.com